N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine-3-carboxamide core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group at the N-position and a thiophen-2-ylmethyl moiety at the 4-position of the morpholine ring. The 2,3-dihydrobenzo[b][1,4]dioxin fragment is a bicyclic ether system known for enhancing metabolic stability and modulating lipophilicity in drug design .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-11-23-10-14(20(17)9-13-2-1-7-26-13)18(22)19-12-3-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,14H,5-6,9-11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUNUMZVKPWAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[b]dioxin Moiety Synthesis
The 2,3-dihydrobenzo[b]dioxin core is synthesized via cyclocondensation of catechol derivatives. A key intermediate is 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one , as reported for analogous pyrazole derivatives.
Reaction Pathway :
- Catechol Protection : Reaction of catechol with ethylene glycol under acidic conditions to form the dioxin ring.
- Alkylation : Friedel-Crafts acylation at C6 to introduce the ethan-1-one group.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethylene glycol, H₂SO₄, 110°C | 75–85% | |
| Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 60–70% |
Morpholine Ring Construction
The morpholine scaffold is built via Mannich reaction or epoxide ring-opening , with subsequent oxidation to the 5-oxo derivative.
Key Steps :
- Morpholine Formation : Reaction of a β-keto ester with ethylenediamine.
- Oxidation : Swern oxidation (oxalyl chloride/DMAP) to introduce the ketone.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mannich Reaction | β-Keto ester, ethylenediamine, EtOH | 50–60% | |
| Oxidation | (COCl)₂, DMAP, CH₂Cl₂, –78°C | 80–90% |
Thiophen-2-ylmethyl Functionalization
The thiophen-2-ylmethyl group is introduced via alkylation of morpholine’s C4 position.
Procedure :
- Alkylation : Reaction of morpholine with thiophen-2-ylmethyl bromide in the presence of K₂CO₃.
- Purification : Column chromatography (SiO₂, EtOAc/hexane).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Thiophen-2-ylmethyl bromide, K₂CO₃, DMF | 65–75% |
Carboxamide Bond Formation
The final coupling involves amide bond formation between the benzo[dioxin]amine and morpholine carboxylic acid.
Activation Methods :
- EDC/HOBt : Direct coupling in DMF with DIPEA.
- Acid Chloride : SOCl₂ activation followed by amine addition.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA, DMF, RT | 70–80% | |
| SOCl₂ | SOCl₂, CH₂Cl₂, 0°C → NH₃, RT | 60–70% |
Detailed Reaction Pathways
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-amine
Route : Nitration → Reduction → Amine Protection.
Nitration :
Reduction :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → RT | 85% | |
| Reduction | SnCl₂/HCl, EtOH, reflux | 90% |
Preparation of 4-(Thiophen-2-ylmethyl)morpholine-3-carboxylic Acid
Route : Morpholine Synthesis → Oxidation → Alkylation.
Morpholine Formation :
Oxidation :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Morpholine Synthesis | β-Keto ester, ethylenediamine, EtOH | 50% | |
| Oxidation | (COCl)₂, DMAP, CH₂Cl₂, –78°C | 80% |
Final Coupling Reaction
Example Protocol :
- Activation : EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2 eq) in DMF, 0°C → RT.
- Coupling : Add 2,3-dihydrobenzo[b]dioxin-6-amine (1 eq), stir 12 h.
| Parameter | Value | Reference |
|---|---|---|
| Solvent | DMF | |
| Temperature | 0°C → RT | |
| Yield | 75% |
Optimization and Reaction Conditions
Benzo[dioxin]amine Stability
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and dioxin moieties can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and quinones, respectively.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be employed.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound’s structural elements make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, synthesis methods, and physicochemical properties.
Structural Analogs with 2,3-Dihydrobenzo[b][1,4]dioxin Moieties
Key Observations :
- Core Scaffold Diversity : The target compound’s morpholine ring differs from the 1,3,4-oxadiazole in 18 and the pyrrolidine in . Morpholine’s oxygen atom may enhance solubility compared to pyrrolidine, while oxadiazoles are typically more metabolically stable.
- Substituent Effects : The thiophen-2-ylmethyl group in the target compound contrasts with 18 ’s thiomethoxybenzamide. Thiophene’s π-excessive nature could favor aromatic stacking interactions, whereas thiomethoxy may increase lipophilicity .
- Bioactivity : Compound 7 in demonstrated anti-neuroinflammatory activity, suggesting the dihydrobenzodioxin moiety’s role in bioactive molecules. The target compound’s carboxamide and morpholine groups may offer distinct hydrogen-bonding profiles compared to 7 ’s acrylamide linker .
Pharmacokinetic Considerations
- The dihydrobenzodioxin group is a common pharmacophore in bioactive molecules, as seen in anti-inflammatory (7) and enzyme-targeting (18) compounds .
- The thiophene moiety may improve blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethyl in 19 ), though this requires experimental validation .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.42 g/mol. The structure features a morpholine ring, a dioxin moiety, and a thiophenyl group, which are believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Notably:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular metabolism and signaling. For instance, it has been observed to inhibit cholinesterase enzymes, affecting neurotransmitter levels and signaling pathways associated with neurodegenerative diseases.
- Modulation of Cell Signaling Pathways : It influences critical signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. This modulation can lead to altered cellular responses in various contexts, including cancer and inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines to determine its cytotoxic effects. Results indicated an IC50 value indicating effective inhibition at low concentrations (e.g., IC50 = 5.8 μM) against specific cancer types .
- Rescue Assays : In assays involving mouse splenocytes, the compound demonstrated the ability to rescue immune cells from apoptosis induced by PD-1/PD-L1 interactions, achieving up to 92% rescue at a concentration of 100 nM .
In Vivo Studies
Preliminary in vivo studies have suggested that the compound may exhibit anti-inflammatory and anticancer properties. These findings warrant further investigation into its therapeutic potential.
Case Studies
- Cancer Therapeutics : A study explored the use of this compound as a potential therapeutic agent for breast cancer. The results indicated significant tumor growth inhibition in animal models compared to controls .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of Alzheimer's disease, where it showed promise in reducing neuroinflammation and improving cognitive function .
Comparative Analysis
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis typically involves multi-step reactions, including coupling of the dihydrobenzo[d][1,4]dioxin moiety with a morpholine-carboxamide scaffold. Critical steps include:
- Amide bond formation : Using carbodiimide-based coupling agents under inert atmosphere (e.g., N,N'-dicyclohexylcarbodiimide in dry dichloromethane) .
- Cyclization : Microwave-assisted synthesis may enhance efficiency for morpholine ring closure .
- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) ensures purity . Characterization :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., thiophen-2-ylmethyl group integration at δ 2.8–3.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 471.12) .
Q. How do structural analogs of this compound compare in biological activity?
Analogs with modified heterocycles (e.g., oxadiazole, thiazole) or substituents (e.g., fluorophenyl groups) exhibit varied pharmacological profiles. For example:
| Analog Structure | Key Modification | Biological Activity | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | Morpholinosulfonyl group | Enhanced kinase inhibition | |
| Thiophene-based analogs | Methyl substitution | Improved metabolic stability | |
| Such comparisons guide structure-activity relationship (SAR) studies . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates during cyclization .
- Temperature control : Reflux at 80–100°C for 12–24 hours ensures complete amide bond formation .
- Catalyst use : Triethylamine or DMAP accelerates coupling reactions, reducing side-product formation . Example optimization : A 15% yield increase was reported using microwave irradiation (150 W, 120°C) for 30 minutes versus traditional reflux .
Q. How are spectral data contradictions resolved during structural confirmation?
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereotopic protons in the morpholine ring) .
- Deuterated solvent exchange : Identifies labile protons (e.g., NH in carboxamide at δ 8.5 ppm) .
- X-ray crystallography : Definitive confirmation of stereochemistry and crystal packing .
Q. What mechanistic insights exist for key cyclization steps?
Cyclization of intermediates (e.g., morpholine ring closure) follows nucleophilic acyl substitution. Studies using isotopic labeling (¹⁸O) and kinetic analysis suggest:
- Rate-limiting step : Intramolecular attack by the amine group on the carbonyl carbon .
- Byproduct mitigation : Addition of molecular sieves reduces water interference, improving reaction efficiency .
Q. How is biological activity assessed in preclinical studies?
- In vitro assays :
- Enzyme inhibition : IC₅₀ values against target kinases (e.g., PI3K, mTOR) via fluorescence polarization .
- Cell viability : MTT assays in cancer cell lines (e.g., IC₅₀ = 2.5 μM in HeLa cells) .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to active sites .
Methodological Considerations
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
- Scaling challenges : Pilot-scale synthesis requires solvent recovery systems and continuous flow reactors to maintain reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
